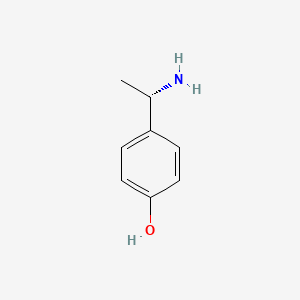
(S)-4-(1-Aminoethyl)phenol
Übersicht
Beschreibung
“(S)-4-(1-Aminoethyl)phenol” is a chemical compound with the CAS Number: 221670-72-0 . It is used as an intermediate in organic synthesis . The compound appears as a white to off-white solid .
Molecular Structure Analysis
The molecular formula of “(S)-4-(1-Aminoethyl)phenol” is C8H11NO . It has an average mass of 137.179 Da and a monoisotopic mass of 137.084061 Da .Physical And Chemical Properties Analysis
“(S)-4-(1-Aminoethyl)phenol” has a density of 1.1±0.1 g/cm3, a boiling point of 252.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.9±3.0 kJ/mol and a flash point of 106.3±20.4 °C . The compound has a molar refractivity of 41.2±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 125.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Synthesis and Characterization for Biological Applications : A study by Rafique et al. (2022) explored the synthesis of 4-aminophenol derivatives and their antimicrobial and antidiabetic activities. The synthesized compounds exhibited broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase. This research highlights the potential of 4-aminophenol derivatives, including (S)-4-(1-Aminoethyl)phenol, in developing antimicrobial and antidiabetic agents.
Analytical Methods
Improving Analytical Methods : A study by Rhine et al. (1998) discussed the Berthelot reaction for determining ammonium in soil extracts and water, involving phenol derivatives. This indicates the role of compounds like (S)-4-(1-Aminoethyl)phenol in improving analytical methods for environmental samples.
Spectrophotometric Analysis : In a study by Sun et al. (2014), hemin-graphene hybrid nanoparticles were used for the spectrophotometric analysis of phenols, demonstrating the potential application of (S)-4-(1-Aminoethyl)phenol in developing novel analytical methods.
Biochemical Activities
Antioxidant and Biochemical Activities : Research by Joseph and Rani (2013) on 4-aminoantipyrine based mixed ligand metal complexes, including 4-aminophenol derivatives, revealed in vitro antimicrobial activity and significant interactions with DNA. This suggests a possible application of (S)-4-(1-Aminoethyl)phenol in creating mixed ligand metal complexes with biochemical significance.
Interaction with Phenolic Compounds : A study by Ozdal et al. (2013) reviewed the interactions of proteins with phenolic compounds, impacting their structure and functionality. This indicates the potential application of (S)-4-(1-Aminoethyl)phenol in studying protein-phenolic interactions and their biochemical implications.
Synthesis for Electroactive Polymer Development : Kaya and Aydın (2012) synthesized a phenol-based polymer for electroactive applications, showcasing the use of 4-aminophenol derivatives in polymer science Kaya & Aydın, 2012.
Phenolic Compounds in Health : Shahidi and Ambigaipalan (2015) discussed the antioxidant properties and health benefits of phenolic compounds, highlighting the importance of research into compounds like (S)-4-(1-Aminoethyl)phenol Shahidi & Ambigaipalan, 2015.
Novel Pathways and Synthesis
- Fermentative Production of Phenol : Miao et al. (2015) constructed a novel synthetic pathway for phenol in Escherichia coli, demonstrating the potential for bio-based production methods involving compounds like (S)-4-(1-Aminoethyl)phenol Miao et al., 2015.
Eigenschaften
IUPAC Name |
4-[(1S)-1-aminoethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQPLIAKRDYOCB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(1-Aminoethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



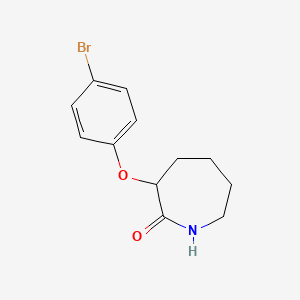
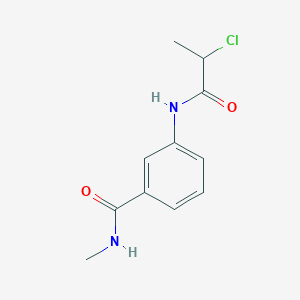
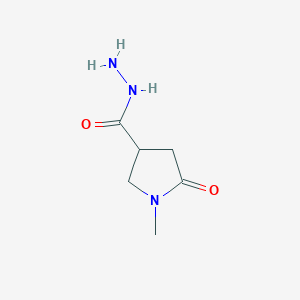
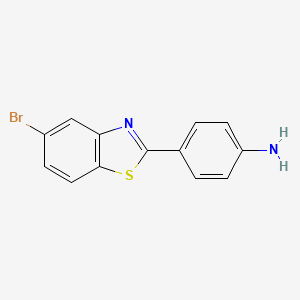
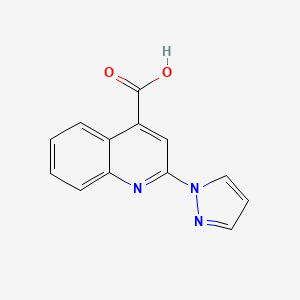
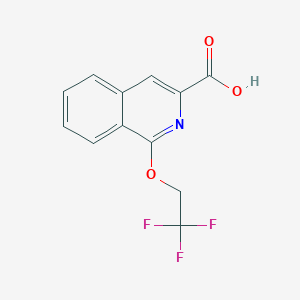
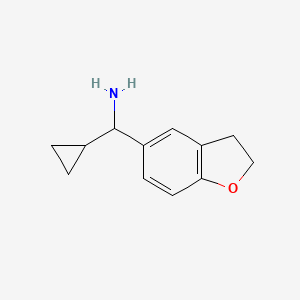
![4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1438290.png)
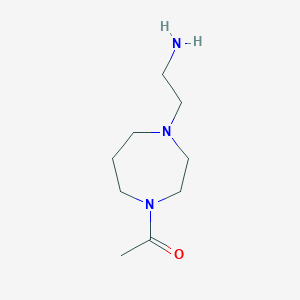
![2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B1438293.png)
![[2-(Morpholin-4-yl)cyclopentyl]methanamine](/img/structure/B1438294.png)
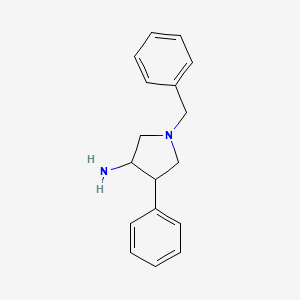
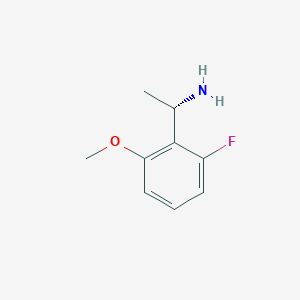
![N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1438300.png)